molecular formula C13H12N4O2 B1436546 1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol CAS No. 400737-71-5

1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol

Cat. No.: B1436546
CAS No.: 400737-71-5
M. Wt: 256.26 g/mol
InChI Key: FIOIWWCELKTCMD-UHFFFAOYSA-N
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Description

1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a pyrazolo[3,4-d]pyrimidine core with a phenoxyethyl group attached to the nitrogen atom at position 1 and a hydroxyl group at position 4.

Scientific Research Applications

Future Directions

The future directions for the study of “1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol” and similar compounds could involve further exploration of their synthesis methods, investigation of their biological activities, and development of new applications in medicinal chemistry .

Biochemical Analysis

Biochemical Properties

1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with purine nucleoside phosphorylase, an enzyme involved in the purine salvage pathway . This interaction inhibits the enzyme’s activity, leading to a decrease in the production of purine nucleotides, which are essential for DNA and RNA synthesis. Additionally, this compound has been found to interact with various proteins involved in cell signaling pathways, further influencing cellular functions .

Cellular Effects

The effects of this compound on cells are profound. It has been observed to induce apoptosis in cancer cells by disrupting cell signaling pathways and inhibiting the activity of key enzymes involved in cell proliferation . This compound also affects gene expression, leading to the downregulation of oncogenes and the upregulation of tumor suppressor genes. Furthermore, this compound influences cellular metabolism by altering the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of purine nucleoside phosphorylase, inhibiting its activity and preventing the conversion of inosine to hypoxanthine . This inhibition leads to a decrease in purine nucleotide synthesis, which is crucial for DNA and RNA production. Additionally, this compound interacts with other biomolecules, such as kinases and transcription factors, modulating their activity and affecting gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity . Long-term studies have shown that continuous exposure to this compound can result in sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It primarily affects the purine salvage pathway by inhibiting purine nucleoside phosphorylase . This inhibition leads to a decrease in the production of purine nucleotides, which are essential for DNA and RNA synthesis. Additionally, the compound interacts with other metabolic enzymes, altering their activity and affecting the overall metabolic flux within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It is known to interact with specific transporters and binding proteins, facilitating its uptake and distribution . The compound tends to accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It has been found to localize primarily in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, the compound can be targeted to specific subcellular compartments through post-translational modifications and targeting signals, enhancing its efficacy and specificity .

Preparation Methods

The synthesis of 1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol can be achieved through various synthetic routes. One common method involves the reaction of 2-phenoxyethanol with 4-chloro-1H-pyrazolo[3,4-d]pyrimidine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction, resulting in the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at position 4 can be oxidized to form a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly at the pyrazolo[3,4-d]pyrimidine core, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone derivative, while substitution reactions can yield a variety of functionalized pyrazolopyrimidine derivatives .

Comparison with Similar Compounds

1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol can be compared with other similar compounds, such as:

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure but differ in the substituents attached to the pyrazolo[3,4-d]pyrimidine ring.

    Pyrimido[4,5-d]pyrimidine derivatives: These compounds have a similar bicyclic structure but with different ring fusion patterns.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

1-(2-phenoxyethyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2/c18-13-11-8-16-17(12(11)14-9-15-13)6-7-19-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H,14,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIOIWWCELKTCMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCN2C3=C(C=N2)C(=O)NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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